n,n-Dibenzylformamide
Description
Significance of Formamides in Organic and Medicinal Chemistry
Formamides, the simplest class of amides, are fundamental functional groups in organic and medicinal chemistry. The formamide (B127407) moiety is a crucial structural motif found in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net Their significance stems from their versatility; they can act as solvents, reagents, and key synthetic intermediates. mdpi.combohrium.com
In organic synthesis, formamides are considered valuable C1 building blocks, capable of participating in a wide range of transformations such as condensation reactions, cross-coupling, and radical reactions. researchgate.net The formamide group's ability to form strong hydrogen bonds also makes it a critical component in drug design, where such interactions are essential for binding to biological targets like proteins and enzymes. frontiersin.org Furthermore, formamides serve as precursors for more complex molecules; for instance, they have been investigated as potential precursors in the prebiotic synthesis of nucleobases, amino acids, and other molecules essential for life. frontiersin.org Their utility extends to the production of agrochemicals and the synthesis of various organometallic compounds, underscoring their broad importance across the chemical sciences. mdpi.com
N,N-Dibenzylformamide as a Model Compound for Reaction Mechanism Studies
Mechanistic studies often involve the identification of reaction products, the detection or isolation of intermediates, and kinetic analysis to determine the reaction's rate-determining step. dalalinstitute.com For example, in the development of a one-flask synthesis for pyrazolo[3,4-d]pyrimidines, N,N-disubstituted formamides were used as reactants. Mechanistic experiments, which involved preparing and reacting proposed intermediates, demonstrated that the reaction proceeds through specific formamidine (B1211174) intermediates, thus clarifying the reaction pathway. mdpi.com
Similarly, in a study on the synthesis of N,N-dialkyltrifluoroacetamides from the reaction of N,N-disubstituted formamides with trifluoroacetic anhydride (B1165640), gas chromatography was employed to analyze the reaction progress at different times and temperatures. nasa.gov This allowed researchers to propose distinct reaction mechanisms and identify the formation of a complex during the reaction. nasa.gov The cyclopropanation of this compound using titanium-alkene complexes was also used to probe reaction behavior, revealing unexpected shifts in the organometallic intermediates that provided insight into the underlying mechanism. uq.edu.au By using a well-understood, representative compound like this compound, chemists can systematically vary reaction conditions and other reactants to build a comprehensive picture of a reaction's energetic landscape and structural transformations.
Historical Context of this compound in Synthetic Methodologies
The application of this compound and its derivatives in synthetic methodologies has evolved over several decades. Early investigations, such as a 1970 NASA technical report, explored the fundamental reactivity of N,N-disubstituted formamides with reagents like trifluoroacetic anhydride, laying the groundwork for their use in fluorination chemistry. nasa.gov
A significant application that emerged in the late 1990s was the use of this compound as a precursor for a protecting group for primary amines. In this methodology, it is first converted to this compound dimethyl acetal (B89532). researchgate.net This reagent reacts smoothly with primary amines to form N,N-dibenzyl formamidines, which effectively mask the amine's reactivity. researchgate.nettandfonline.com This protective group proved stable under various conditions but could be readily removed by catalytic hydrogenation, making it a valuable tool in multi-step synthesis. researchgate.net
Around the same period, this compound was utilized as a key substrate in titanium-mediated cyclopropanation reactions. researchgate.netresearchgate.net In these methods, treatment of the formamide with a Grignard reagent in the presence of a titanium alkoxide and an alkene leads to the formation of N,N-dibenzylcyclopropylamines. researchgate.net This transformation provided a novel route to constructing cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. These earlier applications demonstrated the utility of this compound in both functional group manipulation and carbon-carbon bond formation, establishing its place as a versatile reagent in the synthetic chemist's toolbox.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5464-77-7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem CID 221415. nih.gov
Overview of Current Research Landscape and Future Directions
The research landscape involving N,N-disubstituted formamides, including this compound, is currently focused on developing more efficient, sustainable, and powerful synthetic methods. Two major trends dominate this area: photoredox catalysis and transition metal-catalyzed C-H bond activation.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis. Recent work has shown that formamides can be used in photoinduced carbamoylation reactions to functionalize azaarenes and olefins. rsc.orgchemrxiv.org These methods avoid the use of harsh oxidants and often proceed under mild conditions, representing a sustainable and user-friendly approach to amide synthesis. rsc.org
C-H Bond Activation: A significant frontier in organic chemistry is the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. Formamides have become key substrates in this field. Recent breakthroughs have demonstrated that inexpensive and earth-abundant 3d-metals, like nickel, can catalyze the activation of strong C(sp³)–H bonds within formamide substrates. chinesechemsoc.org For example, a Ni–Al bimetallic system was developed for the dual C–H annulation of formamides with alkynes to create complex δ-lactams containing a quaternary carbon center. chinesechemsoc.orgchinesechemsoc.org This strategy allows for the rapid construction of molecular complexity from simple starting materials.
The future of research involving this compound and its analogs will likely continue along these trajectories. The focus will be on designing new catalytic systems that offer greater selectivity, broader substrate scope, and enhanced sustainability. The activation of increasingly challenging C-H bonds and the development of novel cascade reactions that form multiple chemical bonds in a single operation will remain prominent goals. organic-chemistry.org These advancements promise to streamline the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
| Alkene Substrate | Product | Yield (%) |
|---|---|---|
| Cyclohexene | 7-(N,N-Dibenzylamino)bicyclo[4.1.0]heptane | 55 |
| 1-Octene | 1-(N,N-Dibenzylamino)-2-hexylcyclopropane | 55 |
| Styrene | 1-(N,N-Dibenzylamino)-2-phenylcyclopropane | 67 |
| 1,3-Butadiene | (N,N-Dibenzylamino)(2-ethenyl)cyclopropane | 64 |
| Norbornadiene | 4-(N,N-Dibenzylamino)tetracyclo[3.3.1.02,8.03,6]nonane | 48 |
This table summarizes selected results from the aminocyclopropanation of various alkenes using this compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBCWKTCXJYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278076 | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-77-7 | |
| Record name | 5464-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dibenzylformamide
Classical Approaches to Formamide (B127407) Synthesis
The foundational methods for synthesizing formamides, including N,N-Dibenzylformamide, have traditionally relied on well-established reactions such as amidation and the direct formylation of secondary amines.
Amidation Reactions
Amidation, the formation of an amide from a carboxylic acid derivative and an amine, represents a fundamental approach to constructing the this compound scaffold. This typically involves the reaction of dibenzylamine (B1670424) with an activated form of formic acid. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the coupling and minimize side reactions. nih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the secondary amine, dibenzylamine, to yield the desired formamide. fishersci.it
Alternatively, the Schotten-Baumann reaction, which utilizes an acyl chloride (formyl chloride in this case) or an anhydride (B1165640) (formic anhydride), is another classical amidation strategy. fishersci.it The reaction of formyl chloride with dibenzylamine in the presence of a base, such as a tertiary amine or pyridine (B92270), provides this compound. fishersci.it
A variety of coupling reagents have been developed over the years to improve efficiency and yields in amide synthesis. nih.gov
| Reagent System | Description |
| DCC/DMAP | Dicyclohexylcarbodiimide with 4-Dimethylaminopyridine. nih.gov |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole. nih.gov |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) with N,N-Diisopropylethylamine. nih.gov |
| CDI/Et3N | Carbonyldiimidazole with Triethylamine. nih.gov |
| BOPCl/Et3N | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride with Triethylamine. nih.gov |
Formylation of Secondary Amines
Direct formylation of secondary amines offers a more direct route to this compound. This involves treating dibenzylamine with a formylating agent. A variety of reagents can serve as the formyl group source. For instance, a mixture of formic acid and acetic anhydride can be used. academie-sciences.fr More recently, metal-free methods using reagents like 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide under microwave irradiation have been developed, providing high yields of this compound. thieme-connect.comresearchgate.net For example, the reaction of dibenzylamine with this reagent in THF at 70°C for 20 minutes under microwave conditions resulted in a 92% yield of the product. thieme-connect.comresearchgate.net Another approach involves the Leuckart-Wallach reaction, where formamide itself, in the presence of formic acid, can lead to the formation of this compound from the corresponding precursors. oup.com Ultrasound-promoted, solvent- and catalyst-free reaction of dibenzylamine with formic acid has also been reported as an efficient and environmentally friendly method. academie-sciences.fr
Advanced and Sustainable Synthetic Protocols
In recent years, the focus of synthetic chemistry has shifted towards more sustainable and environmentally benign processes. The use of carbon dioxide (CO2) as a renewable C1 feedstock for N-formylation reactions is a prime example of this trend. bohrium.comscispace.combenthamdirect.com
N-Formylation using Carbon Dioxide as a C1 Source
The utilization of CO2 for the N-formylation of amines is an attractive strategy due to its abundance, non-toxicity, and role as a greenhouse gas. scispace.commdpi.com These reactions typically require a reducing agent, such as a hydrosilane or a borohydride (B1222165), to convert the CO2 into the formyl group. bohrium.comscispace.com
Remarkably, the N-formylation of amines with CO2 can proceed under catalyst-free conditions. benthamdirect.comrsc.orgrsc.org These reactions are often promoted by the choice of solvent and the nature of the reducing agent. For instance, an unprecedented catalyst-free formylation of amines using CO2 and hydrosilanes has been developed, where the solvent plays a crucial role in activating the N-H and Si-H bonds. rsc.org Another catalyst-free approach employs ammonia (B1221849) borane (B79455) (BH3NH3) as the reductant under mild conditions, affording good to excellent yields of the formylated products. rsc.orgresearchgate.net Similarly, sodium borohydride (NaBH4) has been used in a catalyst-free system, where the in situ generation of formoxy borohydride species is critical for the reaction's success. scispace.comnih.gov The use of dimethylformamide (DMF) as a solvent has been shown to have a positive effect on the yield in some of these catalyst-free systems. nih.gov
Table of Catalyst-Free N-Formylation Conditions:
| Amine | Reducing Agent | Solvent | Conditions | Yield | Reference |
| Various Amines | Hydrosilanes | - | Ambient conditions | - | rsc.org |
| Primary & Secondary Amines | BH3NH3 | DMF | 50 °C, 24 h, 1 MPa CO2 | up to 96% | rsc.orgresearchgate.net |
| Aromatic & Aliphatic Amines | NaBH4 | DMF | Room temp, 24 h | up to 23% conversion | scispace.com |
While catalyst-free methods are advantageous, various catalytic systems have been developed to enhance the efficiency and scope of CO2-based N-formylation. These include systems based on both transition metals and metal-free organocatalysts. bohrium.comrsc.orgnih.govacs.org
A significant advancement in this area is the use of tetracoordinate borates as robust organoboron catalysts for the reductive functionalization of CO2. rsc.org Specifically, sodium trihydroxyaryl borates have demonstrated high reactivity for the reductive N-formylation of a wide variety of amines under transition-metal-free conditions. rsc.org These borate (B1201080) catalysts, which can be easily synthesized, efficiently activate main group element-hydrogen bonds, facilitating the reduction of CO2 in the presence of a hydrosilane. rsc.org This method provides a promising and sustainable alternative to traditional formylation techniques. The use of sodium (trihydroxy)phenylborate represents the first example of a borate-catalyzed N-formylation of amines using CO2 as the carbon source. grafiati.com
Table of Catalyzed N-Formylation of Amines with CO2:
| Catalyst System | Reducing Agent | Amine Scope | Key Features | Reference |
| Sodium trihydroxyaryl borates | Hydrosilanes | Wide range of primary and secondary amines | Transition-metal-free, high reactivity | rsc.orggrafiati.com |
| Single-site cobalt(II) hydride on MOF | Phenylsilane or H2 | Primary and secondary amines, anilines | Heterogeneous, recyclable catalyst | rsc.org |
| NHC-Iridium Coordination Assemblies | H2 | Diverse primary and secondary amines | Solid, recyclable molecular catalyst | nih.gov |
| Diethyltriamine pentaacetic acid (DTPA)/Xanthone | PhSiH3 | Primary and secondary amines | Photocatalytic, mild conditions | mdpi.com |
Microwave-Assisted N-Formylation
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of this compound synthesis, microwave irradiation provides a rapid and efficient method for the N-formylation of the parent amine, dibenzylamine. This approach often leads to significantly reduced reaction times compared to conventional heating methods. researchgate.net
A notable example involves the reaction of dibenzylamine with a specific formylating agent under microwave irradiation, which facilitates the formation of this compound in high yield within minutes. thieme-connect.com While conventional heating for 3 hours might yield 78% of the product, the same reaction under microwave irradiation at 70 °C can be completed in just 20 minutes, achieving a yield of 95% for the model substrate, N-benzylformamide. researchgate.net This demonstrates the efficiency of microwave heating in this transformation.
Utilization of Formylating Agents (e.g., 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide)
The choice of formylating agent is critical in the synthesis of formamides. 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide has been identified as a highly effective, metal-free reagent for the N-formylation of a wide range of amines, including sterically demanding secondary amines like dibenzylamine. researchgate.netthieme-connect.com This reagent facilitates a clean and chemoselective reaction under mild conditions. thieme-connect.com
The synthesis of this compound using this reagent is typically performed in a solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture, containing dibenzylamine and one equivalent of the formylating agent, is subjected to microwave irradiation. thieme-connect.com This method has proven to be highly efficient, affording the desired product in excellent yield. researchgate.netthieme-connect.com The proposed mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the formylating agent, leading to the formation of the N-substituted formamide. thieme-connect.com
A study detailing this specific transformation reported a high yield for this compound, highlighting the efficacy of this protocol. thieme-connect.com
Table 1: Synthesis of this compound using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide
| Substrate | Formylating Agent | Solvent | Temperature (°C) | Time (min) | Irradiation | Yield (%) | Reference |
| Dibenzylamine | 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide | THF | 70 | 20 | Microwave | 92 | thieme-connect.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to N-formamides. These approaches focus on minimizing waste, avoiding hazardous solvents and catalysts, and improving energy efficiency.
One successful green methodology for the synthesis of this compound is the use of ultrasound irradiation in a solvent- and catalyst-free system. academie-sciences.fr This technique involves the direct reaction of dibenzylamine with formic acid. Ultrasound promotes the reaction, likely through the formation and collapse of cavitation bubbles, which generates localized high temperatures and pressures, thus accelerating the chemical transformation. academie-sciences.fr This method is particularly noteworthy for its applicability to sterically hindered amines like dibenzylamine. academie-sciences.fr
The key advantages of this ultrasound-promoted approach include the absence of organic solvents and catalysts, high product yields, short reaction times, and a simple work-up procedure, which avoids the need for further purification. academie-sciences.fr
Table 2: Ultrasound-Promoted Green Synthesis of this compound
| Substrate | Reagent | Conditions | Time (min) | Yield (%) | Reference |
| Dibenzylamine | Formic Acid | Ultrasound, Solvent-free, Catalyst-free | 40 | 92 | academie-sciences.fr |
Other green approaches, such as conducting the N-formylation in water, have been explored. However, for secondary amines like dibenzylamine, these methods have resulted in very low yields, making the ultrasound-promoted, solvent-free method a more viable green alternative.
N,n Dibenzylformamide in Organic Synthesis
Applications as a Synthetic Intermediate
As a synthetic intermediate, N,N-Dibenzylformamide plays a crucial role in the introduction of formyl groups and in the construction of complex molecular frameworks.
Precursor for N-Formylated Products
This compound can be used in the synthesis of other N-formylated products. Research has demonstrated its formation in high yield (92%) through a microwave-assisted, metal-free N-formylation of dibenzylamine (B1670424) using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide. thieme-connect.comthieme-connect.com This highlights its stability and the efficiency of modern synthetic methods in preparing such formamides. Another catalyst-free method involves the reaction of amines with ammonia (B1221849) borane (B79455) (BH3NH3) and carbon dioxide under mild conditions, which also produces this compound in excellent yield (96%). rsc.org These N-formylated compounds are valuable intermediates in various chemical transformations.
Role in the Preparation of Isocyanides
N-substituted formamides, including this compound, are common precursors for the synthesis of isocyanides. organic-chemistry.orgscienceinfo.com The dehydration of formamides is a primary method for preparing isocyanides. thieme-connect.de This transformation is typically achieved using dehydrating agents like phosphorus oxychloride (POCl3) in the presence of a base such as pyridine (B92270) or triethylamine. scienceinfo.comresearchgate.net More recent methods have explored other reagents like chlorophosphate compounds to achieve this conversion under mild and efficient conditions. organic-chemistry.org The resulting isocyanides are highly versatile reagents in organic synthesis, particularly in multicomponent reactions for the construction of complex molecules and heterocycles. organic-chemistry.orgnih.gov
Intermediate for Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Quinoxalines)
N-substituted formamides can serve as precursors in the synthesis of important nitrogen-containing heterocyclic compounds like benzimidazoles and quinoxalines. thieme-connect.comthieme-connect.com These structural motifs are prevalent in many biologically active compounds and pharmaceuticals. nih.govnih.gov The synthesis of benzimidazole (B57391) derivatives and substituted isocyanides can be achieved from in situ generated N-substituted formamides. thieme-connect.comthieme-connect.com Various synthetic routes have been developed to prepare quinoxalines, which are known for their diverse therapeutic applications. nih.gov Similarly, benzimidazoles are key components in pharmaceutical and chemical industries, and their synthesis is an active area of research. rsc.orgresearchgate.net
Stereoselective and Diastereoselective Transformations
This compound is also involved in highly selective chemical reactions that control the three-dimensional arrangement of atoms in a molecule.
Cyclopropanation Reactions Involving this compound
Cyclopropanation is a chemical reaction that introduces a cyclopropane (B1198618) ring into a molecule. wikipedia.orgmasterorganicchemistry.com These three-membered rings are significant structural units in many natural products and biologically active compounds. harvard.edu this compound has been utilized in titanium-mediated cyclopropanation reactions of alkenes. uq.edu.auorganic-chemistry.org This process allows for the formation of N,N-dibenzylcyclopropylamines, which are valuable building blocks in organic synthesis. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com
Ligand-Exchanged Titanium-Alkene Complexes in Cyclopropanation
A specific application of this compound is in cyclopropanation reactions that proceed via ligand-exchanged titanium-alkene complexes. uq.edu.auorganic-chemistry.org In this method, this compound is treated with a Grignard reagent, such as cyclohexylmagnesium bromide, in the presence of a titanium catalyst like titanium tetraisopropoxide. uq.edu.auorganic-chemistry.org This mixture reacts with various alkenes and alkadienes to produce a range of mono- and disubstituted bicyclic dialkylcyclopropylamines. uq.edu.auorganic-chemistry.org
The reaction yields can vary, generally falling between 18% and 90%, with many cases achieving around 55%. uq.edu.auorganic-chemistry.org Notably, high yields of specific bicyclic products have been obtained. For example, the reaction with N-benzylpyrroline and N-Boc-pyrroline resulted in the corresponding exo diastereomers in 87% and 90% yield, respectively. uq.edu.au Similarly, the reaction with cyclopentene (B43876) yielded the analogous product in 88% yield. uq.edu.au The resulting N,N-dibenzylcyclopropylamines can be further modified, for instance, through debenzylation by catalytic hydrogenation, to yield primary cyclopropylamines. uq.edu.au
Table 1: Selected Yields in Titanium-Mediated Cyclopropanation using this compound
| Alkene Substrate | Product | Yield (%) |
|---|---|---|
| N-benzylpyrroline | 3-Benzyl-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane | 87 |
| N-Boc-pyrroline | 3-tert-butoxycarbonyl-6-(N,N-dibenzyl)-3-azabicyclo[3.1.0]hexane | 90 |
| Cyclopentene | 6-(N,N-dibenzylamino)bicyclo[3.1.0]hexane | 88 |
| 1,3-Butadiene | 2-Ethenylcyclopropylamines | 51-64 |
Data sourced from research on ligand-exchanged titanium-alkene complexes. uq.edu.au
Protecting Group Chemistry
The N,N-dibenzylamino moiety, derived from this compound, is a valuable protecting group for primary amines due to its stability under various reaction conditions and the multiple strategies available for its removal.
While this compound itself is not the direct protecting group reagent, its conceptual derivative, this compound dimethyl acetal (B89532), serves this purpose. Analogous to the widely used N,N-Dimethylformamide dimethyl acetal (DMF-DMA), this compound dimethyl acetal can be prepared by the reaction of this compound with a suitable source of methanol (B129727), such as trimethyl orthoformate, in the presence of an acid catalyst. N,N-Dimethylformamide dibenzyl acetal, a related compound, is synthesized from N,N-dimethylformamide and benzyl (B1604629) alcohol with an acid catalyst nih.gov. These acetals are effective reagents for the protection of primary amines through the formation of formamidine (B1211174) derivatives. The bulky benzyl groups on the acetal can influence its reactivity and the properties of the resulting protected amine nih.gov.
Primary amines react with this compound dimethyl acetal to form N,N-dibenzyl formamidines. This reaction proceeds by the displacement of the two methoxy (B1213986) groups of the acetal by the primary amine. The resulting formamidine effectively masks the primary amine, protecting it from a wide range of reagents and reaction conditions.
The general reaction for the formation of N,N-dibenzyl formamidines is as follows:
Scheme 2: Formation of N,N-Dibenzyl Formamidines.
This protection strategy is advantageous due to the high yields and the mild conditions required for the formation of the formamidine.
The N,N-dibenzyl formamidine protecting group can be cleaved to regenerate the primary amine through two primary methods: hydrolysis and hydrogenolysis.
Hydrolysis: The formamidine group can be removed under acidic or basic aqueous conditions. The rate of hydrolysis is dependent on the pH of the solution. Acid-catalyzed hydrolysis involves protonation of the formamidine nitrogen atoms, followed by nucleophilic attack of water.
Hydrogenolysis: A key advantage of the N,N-dibenzyl formamidine protecting group is its susceptibility to cleavage by hydrogenolysis. This method offers a mild and selective means of deprotection. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The benzyl groups are cleaved from the nitrogen atom, leading to an unstable intermediate that readily hydrolyzes to release the free primary amine.
Table 2: Cleavage Conditions for N,N-Dibenzyl Formamidines.
| Cleavage Method | Reagents and Conditions |
| Hydrolysis (Acidic) | Aqueous acid (e.g., HCl, H₂SO₄) |
| Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH) |
| Hydrogenolysis | H₂, Pd/C, solvent (e.g., ethanol, methanol) |
Derivatization Strategies of this compound
The chemical structure of this compound offers several avenues for derivatization, allowing for the introduction of diverse functionalities. These modifications can be targeted at the formyl group or the benzyl substituents.
The formyl group can potentially be reduced to a methyl group or converted to other functional groups through reactions common to amides. For instance, N-deformylation can be achieved under specific acidic or enzymatic conditions, which would yield dibenzylamine.
The benzyl groups also present opportunities for derivatization. The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents onto the aromatic rings. The benzylic positions are also susceptible to radical reactions. The steric hindrance provided by the benzyl groups can influence the regioselectivity of these reactions. The π–π stacking interactions between the two benzyl groups can also play a role in stabilizing reaction intermediates and influencing the outcome of certain reactions nih.gov.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through the N-formylation of corresponding substituted secondary dibenzylamines. This method is generally more efficient and practical than the direct functionalization of the this compound molecule itself. The core strategy involves first obtaining the desired substituted dibenzylamine, which is then reacted with a formylating agent to introduce the formyl group (-CHO) onto the nitrogen atom.
A variety of methods are available for the N-formylation of secondary amines, and these are applicable to the synthesis of this compound derivatives. Common formylating agents include formic acid, either alone or in the presence of a catalyst, and other reagents like methanol in oxidative systems.
Formylation using Formic Acid
A widely used, practical, and convenient procedure for N-formylation utilizes aqueous formic acid. scispace.com The reaction typically involves heating a mixture of the secondary amine and formic acid in a solvent such as toluene, often with a Dean-Stark trap to remove the water generated during the reaction. scispace.com This method is advantageous as it does not require strictly anhydrous conditions and often results in high yields of the desired formamide (B127407), which can sometimes be pure enough for subsequent use without extensive purification. scispace.com
The general reaction is as follows:
(R-C₆H₄-CH₂)₂NH + HCOOH → (R-C₆H₄-CH₂)₂N-CHO + H₂O
To enhance the efficiency of this reaction, various catalysts can be employed. For instance, a catalytic amount of molecular iodine (I₂) under solvent-free conditions has been shown to be highly effective for the N-formylation of a wide range of amines with formic acid. organic-chemistry.org The reaction proceeds efficiently at elevated temperatures (e.g., 70°C), and the use of iodine, a low-cost and non-toxic catalyst, makes this a practical and environmentally friendly option. organic-chemistry.org Other acidic catalysts, such as sulfated tungstate, have also been reported to effectively catalyze the formylation of amines with formic acid under solvent-free conditions, offering high yields and the potential for catalyst recycling. nih.gov
Catalytic Oxidative Formylation
More recent "green" methodologies have been developed that utilize alternative formyl sources. One such method is the oxidative N-formylation of secondary amines using methanol as the C1 source. mdpi.com This reaction can be catalyzed by reusable bimetallic nanoparticles, such as AuPd–Fe₃O₄, at room temperature with oxygen as an external oxidant. mdpi.com This approach avoids the generation of halide byproducts associated with some traditional formylating agents and benefits from the recyclability of the heterogeneous catalyst. mdpi.com
The substrate scope for these N-formylation reactions is broad, accommodating various substituents on the aromatic rings of the benzyl groups. Research on the N-formylation of N-methyl-1-phenylmethanamine, a structurally related secondary amine, demonstrates the successful application of these methods to substrates bearing both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro, bromo) groups on the phenyl ring. The position of the substituent (ortho, meta, or para) does not significantly hinder the reaction, with good to excellent yields being reported in most cases. mdpi.com
The following table summarizes the results of the oxidative N-formylation of various substituted N-methylbenzylamines using a bimetallic AuPd–Fe₃O₄ catalyst, which serves as a representative model for the synthesis of substituted this compound derivatives. mdpi.com
| Substrate (Substituted N-Methylbenzylamine) | Product | Yield (%) |
|---|---|---|
| N-Methyl-1-phenylmethanamine | N-Methyl-N-benzylformamide | 84 |
| N-Methyl-1-(4-methylphenyl)methanamine | N-Methyl-N-(4-methylbenzyl)formamide | 86 |
| N-Methyl-1-(3-methylphenyl)methanamine | N-Methyl-N-(3-methylbenzyl)formamide | 85 |
| N-Methyl-1-(2-methylphenyl)methanamine | N-Methyl-N-(2-methylbenzyl)formamide | 83 |
| N-Methyl-1-(4-chlorophenyl)methanamine | N-(4-Chlorobenzyl)-N-methylformamide | 81 |
| N-Methyl-1-(4-bromophenyl)methanamine | N-(4-Bromobenzyl)-N-methylformamide | 80 |
Mechanistic Investigations and Reaction Pathways
Role of N,N-Dibenzylformamide in Specific Reaction Pathways
This compound and its precursor, dibenzylamine (B1670424), play significant roles as reactants in several important chemical transformations, each with a distinct reaction pathway.
In the presence of titanium catalysts, N,N-dibenzylcarboxamides can undergo cyclopropanation reactions. researchgate.net For example, the reaction of N,N-dibenzyl-3-benzyloxypropionamide with a titanium mediator affords N,N-dibenzyl-N-[1-(2-benzyloxyethyl)-2-ethenylcyclopropyl]amine. researchgate.net This transformation highlights the utility of titanium complexes in facilitating the formation of carbon-carbon bonds to construct cyclopropane (B1198618) rings from amide starting materials. The reaction of acid N,N-dialkylamides with alkylmagnesium bromides in the presence of stoichiometric amounts of titanium tetra(2-propanolate) can produce various dialkylcyclopropylamines. researchgate.net
The N-formylation of amines, such as dibenzylamine to form this compound, using carbon dioxide and a hydrosilane reducing agent, can proceed through multiple mechanistic pathways. acs.orgepfl.ch The specific pathway is often dependent on the reaction conditions and the nature of the amine. Three potential pathways have been proposed:
Pathway 1: Direct formoxysilane formation.
Pathway 2: Amine-assisted formoxysilane formation.
Pathway 3: A silylcarbamate intermediate pathway. acs.org
For highly basic amines like benzylamine, which is a precursor to this compound, the reaction pathway can be influenced by the stability of the carbamate (B1207046) linkage. acs.org The formation of stable silylcarbamates can be a key step, which can then be directly reduced to the formamide (B127407) product by an excess of the hydrosilane. acs.org An induction period can sometimes be observed in these reactions, which may be attributed to the reaction of carbamic acid with the hydrosilane and CO2, followed by hydrolysis of the resulting silylcarbamate. epfl.ch
| Pathway | Key Intermediate | Description |
|---|---|---|
| Pathway 1 | Formoxysilane | Direct reaction of CO2 with the hydrosilane to form a formoxysilane, which then reacts with the amine. |
| Pathway 2 | Amine-Hydrosilane-CO2 Complex | The amine assists in the formation of the formoxysilane intermediate. |
| Pathway 3 | Silylcarbamate | The amine reacts with CO2 to form a carbamate, which is then silylated and subsequently reduced to the formamide. acs.org |
While significant skeletal rearrangements of this compound itself are not extensively documented in the provided literature, related amide reactions can undergo such transformations. nih.gov In the context of the titanium-mediated cyclopropanation of a substituted N,N-dibenzylamide, the formation of E- and Z-diastereomers of the cyclopropylamine (B47189) product was observed in a 2.5:1 ratio. researchgate.net This stereochemical outcome suggests a level of facial selectivity in the bond-forming steps, which is a common feature in metal-mediated reactions. Although not a skeletal rearrangement, this diastereoselectivity points to the influence of the titanium center in guiding the spatial arrangement of the newly formed stereocenters. More broadly, rearrangements in amide chemistry can occur through various mechanisms, including C-N or C-C bond cleavage, often promoted by reagents that activate the amide bond. nih.gov
Kinetic Isotope Effects in this compound Reactions
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. princeton.eduwikipedia.orglibretexts.org This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its isotopes, for example, hydrogen with deuterium (B1214612). libretexts.org While specific KIE studies on this compound were not found in the provided search results, studies on simpler formamides provide a basis for understanding how KIEs can be applied.
For instance, in the hydrolysis of formamide, solvent deuterium isotope effects have been measured to probe the mechanism. researchgate.net Theoretical calculations of KIEs for the C-N bond rotation in amides have also been performed and compared with experimental values. acs.org These studies show that the magnitude of the KIE can provide information about the structure of the transition state. acs.org For example, a secondary kinetic isotope effect can indicate changes in hybridization at a carbon atom during the rate-determining step. wikipedia.org
| Type of KIE | Description | Mechanistic Insight |
|---|---|---|
| Primary KIE | Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org | Provides direct evidence for the involvement of that bond in the rate-limiting step. princeton.edu |
| Secondary KIE | Isotopic substitution at a bond that is not directly broken or formed but is near the reaction center. wikipedia.org | Gives information about changes in the electronic environment or hybridization of the transition state. wikipedia.org |
Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving this compound and related compounds. pku.edu.cnresearchgate.netrsc.orgnih.gov DFT calculations can be used to determine the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. nih.govmdpi.com
In the study of titanium-mediated reactions, for example, DFT can help to understand the catalytic cycle and the role of the metal center in activating the substrates. mdpi.com For the reductive formylation of amines with carbon dioxide, DFT calculations have been used to support proposed mechanisms, such as the involvement of a silylcarbamate intermediate. epfl.ch These computational studies can also predict the activation energies for different possible pathways, thereby identifying the most likely reaction mechanism. pku.edu.cn Furthermore, computational models can be used to rationalize observed stereoselectivities by comparing the energies of different diastereomeric transition states. rsc.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of molecules, offering a balance between computational cost and accuracy. For N,N-disubstituted amides like this compound, DFT calculations are instrumental in determining stable conformations, rotational barriers, and transition states of reactions.
The conformational behavior of this compound is largely dictated by the rotation around the C-N amide bond. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. DFT calculations can quantify the energy barrier for this rotation. Studies on structurally similar N-benzhydrylformamides, which also feature bulky substituents on the nitrogen atom, have employed the M06-2X functional with a 6-311+G* basis set to investigate these rotational barriers. acs.org These studies found that the energy barrier for the rotation of the formyl group is significant, typically in the range of 20-23 kcal/mol. acs.org This high barrier leads to the existence of distinct syn and anti conformers, which can often be observed separately in NMR spectra at room temperature. acs.orgacs.org
For this compound, the two benzyl (B1604629) groups introduce additional degrees of freedom, leading to a more complex potential energy surface. DFT calculations, such as those performed on N-benzyl-N-(furan-2-ylmethyl)acetamide using the B3LYP/6-31+G(d) model, can be used to identify multiple stable conformers. scielo.br These calculations help in understanding the relative energies of different spatial arrangements of the benzyl groups with respect to the amide plane. scielo.br
The optimized geometric parameters, such as bond lengths and angles, are fundamental outputs of DFT calculations. While specific experimental data for this compound is scarce, DFT provides reliable predictions. For instance, in related N,N-disubstituted formamidines, DFT calculations using the B3LYP functional and 6-311G(p,d) basis set have been used to predict bond lengths and support reaction mechanisms. researchgate.net A theoretical study on N-benzyl-N-ethyl–N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine also utilized DFT for structural analysis. researchgate.net
Below is an interactive data table with representative DFT-calculated geometric parameters for a molecule analogous to this compound, based on computational studies of similar N,N-disubstituted amides.
| Parameter | Atom 1 | Atom 2 | Value (Å/°) |
| Bond Length | C (carbonyl) | O | ~1.23 |
| Bond Length | C (carbonyl) | N | ~1.37 |
| Bond Length | N | C (benzyl) | ~1.46 |
| Bond Angle | O | C (carbonyl) | N |
| Bond Angle | C (carbonyl) | N | C (benzyl) |
| Bond Angle | C (benzyl) | N | C (benzyl) |
Note: The values in this table are approximate and based on DFT calculations of analogous N,N-disubstituted amides. The exact values for this compound may vary.
Molecular Dynamics Simulations
While DFT calculations provide valuable insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a way to explore their dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, solvation effects, and intermolecular interactions.
For a flexible molecule like this compound, MD simulations can reveal the accessible conformational space and the timescales of transitions between different conformers. The choice of a suitable force field is critical for the accuracy of MD simulations. Widely used force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GAFF (General Amber Force Field). nih.gov These force fields contain parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).
MD simulations of amides, such as N,N-dimethylformamide (DMF) in aqueous solution, have been performed to study its local structure and hydrogen bonding. rsc.orgresearchgate.net These studies often employ force fields like OPLS all-atom and water models like TIP5P. researchgate.net Although this compound is significantly larger and non-polar compared to DMF, these studies provide a methodological framework for simulating amides.
A key aspect that can be investigated with MD simulations is the interaction of this compound with its environment, for example, in a solvent. The radial distribution function (RDF), g(r), is a common analytical tool used in MD simulations to understand the local structure of a liquid. wikibooks.orglibretexts.org The RDF describes the probability of finding a particle at a certain distance from a reference particle. wikibooks.orglibretexts.org For this compound in a solvent, one could calculate the RDF between the carbonyl oxygen of the amide and the solvent molecules to understand the solvation shell structure.
The following interactive data table illustrates the kind of information that can be obtained from an MD simulation, showing a hypothetical radial distribution function for the carbonyl oxygen of this compound in a generic non-polar solvent.
| Distance (r) from Carbonyl Oxygen (Å) | g(r) (Probability Density) | Interpretation |
| 0.0 - 2.0 | 0.0 | Steric hindrance prevents solvent molecules from being this close. |
| 2.0 - 3.5 | 2.5 | First solvation shell with a high probability of finding solvent molecules. |
| 3.5 - 5.0 | 0.8 | Region of lower solvent density between the first and second solvation shells. |
| 5.0 - 6.5 | 1.2 | Second solvation shell, showing some ordering of the solvent. |
| > 6.5 | ~1.0 | At larger distances, the solvent density approaches the bulk density. |
Note: This table presents hypothetical data to illustrate the output of a radial distribution function analysis from a molecular dynamics simulation.
Advanced Spectroscopic and Analytical Characterization in N,n Dibenzylformamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For N,N-Dibenzylformamide, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present. The formyl proton (CHO) typically appears as a singlet downfield, a region indicative of a proton attached to a carbonyl group. The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) groups also produce a characteristic signal, often a singlet, while the aromatic protons of the phenyl rings resonate in the aromatic region of the spectrum, usually as a complex multiplet.
The chemical shifts (δ) are measured in parts per million (ppm) and provide insight into the electronic environment of the protons. Protons near electronegative atoms or groups, such as the carbonyl group, are deshielded and appear at higher chemical shift values. The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, which helps in assigning the peaks to the correct protons in the molecule.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Formyl (CHO) | ~8.3 | Singlet | 1H |
| Methylene (CH₂) | ~4.5 | Singlet | 4H |
| Aromatic (Ar-H) | ~7.2-7.4 | Multiplet | 10H |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Structural Elucidation
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) of the formamide (B127407) group is characteristically found at a high chemical shift value, typically in the range of 160-170 ppm. The methylene carbons (CH₂) of the benzyl groups appear at a lower chemical shift, while the aromatic carbons of the phenyl rings show a series of peaks in the aromatic region (around 125-140 ppm). oregonstate.edu The number of distinct signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~163 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (Ar-C) | ~127-129 |
| Methylene (CH₂) | ~48-50 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Deuterium (B1214612) and Nitrogen-15 (B135050) Labeling for Mechanistic and Structural Studies
Isotopic labeling with deuterium (²H or D) and nitrogen-15 (¹⁵N) is a powerful tool for investigating reaction mechanisms and gaining deeper structural insights. symeres.com In mechanistic studies, deuterium labeling can help determine whether a specific C-H bond is broken in a reaction's rate-determining step by observing the kinetic isotope effect. symeres.com
Nitrogen-15, a spin-1/2 nucleus, can be incorporated into the this compound molecule to study the nitrogen environment directly using ¹⁵N NMR spectroscopy or indirectly through its coupling to neighboring protons or carbons in ¹H or ¹³C NMR spectra. frontiersin.org This can provide valuable information about bonding, hybridization, and intermolecular interactions involving the nitrogen atom. frontiersin.org For example, ¹⁵N labeling can be used to track the fate of the nitrogen atom in biosynthetic or metabolic pathways. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for identifying unknown compounds and elucidating their structure. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. thermofisher.com This precision allows for the unambiguous determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₅H₁₅NO), HRMS can confirm its molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass. nih.gov
Isotopic Tracing and Metabolite Identification
Isotopic tracing, often coupled with mass spectrometry, is a crucial technique for studying metabolic pathways and identifying metabolites. nih.gov By introducing a stable isotope-labeled compound, such as ¹³C- or ¹⁵N-labeled this compound, into a biological system, researchers can trace the metabolic fate of the compound. nih.govbiorxiv.org The mass spectrometer detects the incorporation of the heavy isotopes into downstream metabolites, which will exhibit a characteristic mass shift. biorxiv.org This allows for the identification of previously unknown metabolites and the elucidation of the biochemical transformations that this compound undergoes in a living organism. nih.govbiorxiv.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its tertiary amide structure and the presence of benzyl groups.
The most prominent feature in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration. masterorganicchemistry.com In this compound, a tertiary amide, this band appears as a strong absorption in the region of 1690-1630 cm⁻¹. masterorganicchemistry.com The exact position of this peak is sensitive to the molecular environment. The spectrum also displays characteristic absorptions corresponding to C-N stretching, aromatic and aliphatic C-H stretching, and aromatic C=C bending vibrations.
Detailed research findings from spectral analysis allow for the assignment of specific vibrational modes to their corresponding frequencies, as summarized in the table below.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Intensity |
| C=O Stretch | Amide Carbonyl | 1690-1630 | ~1670 | Strong |
| C-N Stretch | Tertiary Amide | 1400-1000 | ~1390 | Medium-Strong |
| C-H Stretch (Aromatic) | Benzyl Ring | 3100-3000 | ~3060, 3030 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methylene (-CH₂) | 3000-2850 | ~2920 | Medium |
| C=C Bend (Aromatic) | Benzyl Ring | 1600-1450 | ~1600, 1495, 1450 | Medium-Strong |
| C-H Bend (Aromatic) | Benzyl Ring | 900-675 | ~740, 700 | Strong |
Note: Observed frequencies are typical values and may vary slightly based on the sample preparation and instrument.
The presence of a strong peak around 1670 cm⁻¹ is definitive evidence for the carbonyl group of the formamide moiety. The absence of N-H stretching bands (typically found around 3300 cm⁻¹) confirms the tertiary nature of the amide, as there are no hydrogen atoms attached to the nitrogen. masterorganicchemistry.com The multiple peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the benzyl substituents.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov In the context of this compound (C₁₅H₁₅NO) research, XPS is used to verify the presence of carbon, nitrogen, and oxygen and to probe their respective chemical environments.
The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound, high-resolution scans of the C 1s, N 1s, and O 1s regions would be of primary interest.
C 1s Spectrum: The carbon 1s spectrum is expected to be complex and can be deconvoluted into at least three component peaks, reflecting the different chemical environments of the carbon atoms:
Aromatic carbons (C-C/C-H) in the benzyl rings.
Aliphatic carbons (C-N) of the methylene bridges.
Carbonyl carbon (N-C=O) of the formamide group. uic.edu
N 1s Spectrum: The nitrogen 1s spectrum should show a single, well-defined peak corresponding to the tertiary amide nitrogen atom. researchgate.netnus.edu.sg
O 1s Spectrum: The oxygen 1s spectrum is expected to exhibit a single peak characteristic of the carbonyl oxygen.
Interactive Data Table: Expected XPS Binding Energies for this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
| Carbon | C 1s | Aromatic (C-C, C-H) | ~284.6 - 285.0 |
| Carbon | C 1s | Methylene (C-N) | ~285.5 - 286.5 |
| Carbon | C 1s | Carbonyl (N-C=O) | ~287.5 - 288.5 |
| Nitrogen | N 1s | Amide (R-N(R)-C=O) | ~400.0 - 400.5 |
| Oxygen | O 1s | Carbonyl (C=O) | ~531.0 - 532.0 |
Note: These binding energies are typical reference values. Actual experimental values can be influenced by instrument calibration and surface charging effects.
This detailed analysis allows researchers to confirm the integrity of the compound's structure by verifying the presence and chemical state of its constituent elements. The quantitative analysis of peak areas, corrected by relative sensitivity factors, can further be used to confirm the elemental stoichiometry of the molecule. nus.edu.sg
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the catalytic applications of this compound that adheres to the specific outline provided. The search for information across multiple databases and targeted queries did not yield specific research findings detailing the role of this compound in the requested catalytic contexts.
The provided outline requires detailed, scientifically accurate content for the following sections:
Catalytic Applications Involving N,n Dibenzylformamide
Organocatalysis and N-Heterocyclic Carbenes (NHCs)
N,N-Dibenzylformamide as a Substrate in NHC-Mediated Reactions
The performed searches found no verifiable information linking this compound to these specific roles. While there is extensive literature on the catalytic use of a related, simpler compound, N,N-Dimethylformamide (DMF), as a solvent, stabilizer, or reagent (e.g., a hydride source), this information cannot be extrapolated to this compound. The presence of two bulky benzyl (B1604629) groups on the nitrogen atom would significantly alter the steric and electronic properties of the molecule, making its catalytic behavior distinct from that of DMF.
Furthermore, no studies were found that describe this compound as a key ligand in catalyst design, as a component in the specified transition metal-catalyzed reactions, or as a substrate in NHC-mediated reactions. Therefore, generating the requested article would require speculation or the inclusion of irrelevant information, which would violate the core instructions of providing thorough, informative, and scientifically accurate content strictly adhering to the outline.
Theoretical and Computational Studies of N,n Dibenzylformamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N,N-Dibenzylformamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which a wide range of properties can be derived.
Quantum chemical calculations can predict the reactivity of this compound by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Global reactivity descriptors, derived from the energies of these orbitals, provide quantitative measures of a molecule's reactivity. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to predict how this compound will interact with other chemical species. For instance, a molecule with a small HOMO-LUMO gap is generally more reactive than one with a large gap.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites. For this compound, the oxygen atom of the carbonyl group is expected to be a site of negative potential, while the formyl proton and benzyl (B1604629) protons would exhibit positive potential.
Table 1: Illustrative Predicted Electronic Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.0 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative examples based on typical calculations for similar amide molecules and are not derived from a specific published study on this compound.
The flexibility of the two benzyl groups attached to the nitrogen atom in this compound allows for a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the energetic barriers between them. Conformational analysis typically begins with a systematic or stochastic search of the potential energy surface to locate various low-energy structures.
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 60° | 0.0 | 73.1 |
| B | 180° | 1.0 | 17.5 |
| C | -60° | 2.0 | 4.2 |
Note: This table presents hypothetical data to illustrate the output of a conformational analysis. Specific computational studies on this compound are not widely available.
Structure-Activity and Structure-Property Relationship Studies
While specific Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this compound are not extensively documented in publicly available literature, the principles of these studies can be applied to understand how its chemical structure influences its biological activity and physical properties.
SAR studies correlate variations in the chemical structure of a series of compounds with their biological activities. For this compound, this would involve synthesizing and testing analogues with different substituents on the benzyl rings or modifications to the formamide (B127407) group. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build mathematical models that relate structural descriptors (e.g., electronic, steric, and hydrophobic parameters) to the observed activity. Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For N-benzyl substituted compounds, the nature and position of substituents on the aromatic ring are known to significantly affect biological interactions.
SPR studies follow a similar approach but focus on physical properties like solubility, melting point, and lipophilicity (logP). By computationally modeling how structural changes affect these properties, researchers can design molecules with improved pharmaceutical or material characteristics. For example, understanding the relationship between the structure of this compound and its solubility would be critical for its formulation in various applications.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. Theoretical models can map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and any intermediate species.
For instance, the hydrolysis of the amide bond in this compound is a fundamental reaction that can be modeled computationally. Such a study would involve calculating the potential energy surface for the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The calculations would identify the structure and energy of the transition state for the formation of a tetrahedral intermediate. Subsequent steps, such as proton transfer and the breaking of the C-N bond, would also be modeled to elucidate the complete mechanism.
By calculating the activation energies (the energy difference between the reactants and the transition state), the reaction rates can be predicted. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. Furthermore, modeling can reveal subtle details of the reaction, such as the role of solvent molecules in stabilizing the transition state. Studies on the hydrolysis of formamide have shown that explicit water molecules can play a crucial role in the reaction mechanism, acting as proton relays. nih.gov Similar effects would be expected in the reactions of this compound.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to N,N-Dibenzylformamide and its Analogs
While classical methods for the synthesis of N,N-disubstituted formamides are well-established, future research will likely focus on developing more sustainable, efficient, and atom-economical synthetic routes. A promising area of investigation is the direct catalytic formylation of dibenzylamine (B1670424). Research into hydroxyapatite (HAP)-stabilized ruthenium catalysts has shown excellent performance in the formylation of various amines with carbon monoxide, suggesting a potential avenue for the high-yield synthesis of this compound under optimized conditions youtube.com. Further exploration of bimetallic nanoparticle catalysts, such as AuPd–Fe3O4, could also lead to highly efficient and recyclable systems for the N-formylation of secondary amines like dibenzylformamide using methanol (B129727) as a green formyl source oaepublish.com.
Another innovative approach that warrants further investigation is the oxidation-rearrangement of imines. A recently developed method utilizing a combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and hydrogen peroxide (or its urea adduct) enables the synthesis of N,N-disubstituted formamides from imines under mild, metal-free conditions acs.orgnih.govresearchgate.netresearchgate.net. The application of this methodology to the imine precursor of this compound could offer a green and straightforward synthetic pathway. The proposed mechanism, involving an oxaziridine intermediate followed by a Meinwald-type rearrangement, presents an interesting subject for further mechanistic and computational studies acs.org.
Future synthetic efforts will also likely target the creation of novel analogs of this compound with tailored electronic and steric properties for specific applications. This could involve the introduction of various substituents on the benzyl (B1604629) rings to modulate the compound's coordinating ability, reactivity, and physical properties.
| Proposed Synthetic Route | Key Reagents/Catalysts | Potential Advantages |
| Catalytic Formylation | Dibenzylamine, CO, Ru-HAP catalyst | High efficiency, potential for catalyst recycling |
| Oxidative N-Formylation | Dibenzylamine, Methanol, AuPd–Fe3O4 catalyst, O2 | Use of a green formyl source, mild reaction conditions |
| Imine Oxidation-Rearrangement | Benzylimine of Benzaldehyde, HFIP, H2O2/UHP | Metal-free, environmentally friendly, good to high yields |
Exploration of this compound in New Catalytic Systems
The exploration of this compound and its analogs in novel catalytic systems represents a significant area for future research. The amide functionality is a known directing group in transition metal-catalyzed C-H activation, facilitating the functionalization of otherwise inert bonds nih.govsnnu.edu.cnnih.govdmaiti.com. Future studies could investigate the efficacy of the N,N-dibenzylformamido group in directing ortho-C-H functionalization of the benzyl rings. The steric bulk of the benzyl groups could influence the regioselectivity and efficiency of such transformations.
Furthermore, this compound could be explored as a ligand in transition metal catalysis. The oxygen and nitrogen atoms of the formamide (B127407) group can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of a range of reactions, including cross-coupling reactions researchgate.netnih.gov. The synthesis and characterization of novel metal complexes with this compound as a ligand, and the subsequent evaluation of their catalytic performance, is a promising research direction. Analogs with different substituents on the phenyl rings could be synthesized to tune the electronic properties of the metal center.
The potential for N,N-disubstituted formamides to act as precursors to N-heterocyclic carbene (NHC) ligands also presents an exciting avenue. While not a direct application of this compound itself, its structural motif could be incorporated into novel NHC precursors, which are highly sought after in catalysis semanticscholar.org.
| Potential Catalytic Application | Role of this compound | Research Focus |
| C-H Activation | Directing Group | Investigating regioselectivity and efficiency in ortho-functionalization of the benzyl rings. |
| Cross-Coupling Reactions | Ligand | Synthesis of novel metal-N,N-Dibenzylformamide complexes and evaluation of their catalytic activity. |
| N-Heterocyclic Carbene Catalysis | Precursor Moiety | Design and synthesis of novel NHC precursors incorporating the dibenzylamino functionality. |
Investigation of this compound in Material Science Applications
The unique solvent properties of N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), are well-documented in the synthesis of advanced materials like metal-organic frameworks (MOFs) and perovskites oaepublish.comacs.orgresearchgate.netmdpi.comrsc.orgresearchgate.netmdpi.comresearchgate.net. Future research could explore the use of this compound as a high-boiling point, polar aprotic solvent in the synthesis of these materials. Its larger molecular size compared to DMF might influence the crystallization process, potentially leading to novel morphologies and properties of the resulting materials.
Beyond its role as a solvent, this compound could be investigated as a precursor for functional materials polytechnique.edu. For instance, its thermal decomposition could be studied as a route to nitrogen-doped carbon materials or other nanostructures. The benzyl groups could play a role in templating the structure of the resulting material.
Another emerging area is the use of formamides in the synthesis of metal nanoparticles, where they can act as both a solvent and a reducing agent researchgate.nettaylorfrancis.comresearchgate.net. Investigating the role of this compound in the synthesis of various metal nanoparticles could reveal new methods for controlling particle size and stability. The dibenzylamino moiety might also act as a capping agent, influencing the surface properties of the nanoparticles nih.gov. Furthermore, its potential application in supramolecular chemistry, where its amide group could participate in hydrogen bonding to form ordered assemblies, is an area ripe for exploration thno.orgnih.govfrontiersin.orgthno.orgresearchgate.net.
Advanced Mechanistic Studies using Cutting-Edge Techniques
A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic studies. Techniques such as operando spectroscopy, which involves the simultaneous characterization of a catalytic reaction and its performance, could provide valuable insights into reactions where this compound acts as a reactant, ligand, or solvent nih.govsemanticscholar.orgresearchgate.netpolytechnique.eduresearchgate.net. This would allow for the direct observation of intermediates and the elucidation of reaction pathways in real-time.
Isotopic labeling is another powerful tool for mechanistic investigation neliti.comscbt.com. For example, by selectively labeling the formyl proton with deuterium (B1214612) or the nitrogen atom with ¹⁵N, the fate of these atoms in a chemical transformation can be traced. This could be particularly useful in studying the mechanism of formyl group transfer reactions or the role of the formamide in C-H activation. A study on the unexpected formation of N,N-disubstituted formamidines from N,N-dimethylformamide utilized NMR and DFT to elucidate the reaction mechanism, providing a template for how similar unexpected reactivity of this compound could be investigated mdpi.comnih.govchemicalbook.com.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental techniques offers a powerful approach for the rational design of new applications for this compound and its analogs. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this molecule and its metal complexes mdpi.comnih.gov. Such calculations can guide the design of new ligands for catalysis or predict the binding affinity of the formamide to different metal centers.
A key feature of N,N-disubstituted formamides is the rotational barrier around the C-N amide bond, which often leads to the observation of rotational isomers (rotamers) by NMR spectroscopy. Dynamic NMR (DNMR) studies, coupled with DFT calculations, can provide detailed information about the energetics of this rotational process rsc.orgresearchgate.netresearchgate.netresearchgate.net. This integrated approach can be used to understand how substituents on the benzyl rings or the coordination to a metal center affect the rotational barrier and the conformational preferences of the molecule. Such fundamental understanding is crucial for designing this compound-based systems with specific conformational properties for applications in areas like molecular recognition and asymmetric catalysis.
| Integrated Methodology | Experimental Technique | Computational Technique | Research Goal |
| Conformational Analysis | Dynamic NMR Spectroscopy | DFT Calculations | Determine rotational barriers and conformational preferences of this compound and its analogs. |
| Catalyst Design | Synthesis and Catalytic Testing | DFT Modeling | Predict the structure and reactivity of metal complexes with this compound as a ligand. |
| Mechanistic Elucidation | Kinetic Studies, Isotopic Labeling, Operando Spectroscopy | DFT and ab initio MD simulations | Unravel the detailed reaction pathways for transformations involving this compound. |
Q & A
Q. What are the recommended methods for synthesizing N,N-Dibenzylformamide, and how can researchers identify common impurities?
this compound is synthesized via N-formylation of dibenzylamine using CO₂/H₂ under cobalt catalysis in ethanol. Post-synthesis purification involves silica gel column chromatography with petroleum ether/ethyl acetate (100:1) as the eluent. Impurities like unreacted dibenzylamine or intermediates (e.g., N-benzyl derivatives) are identified via:
Q. How can researchers characterize this compound using spectroscopic techniques?
Key spectral signatures include:
- 1H NMR (CDCl₃) :
- δ 8.44 (s, 1H, formyl proton).
- δ 4.26–4.43 (s, 4H, benzylic protons).
- δ 7.16–7.39 (m, 10H, aromatic protons) .
- 13C NMR (CDCl₃) :
- δ 162.9 (C=O), 135.7–136.0 (quaternary carbons), 127.6–129.0 (aromatic carbons) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Avoid exposure to heat or light, which may degrade the compound .
Advanced Research Questions
Q. How is this compound utilized in catalytic systems, such as CO₂ reduction?
this compound acts as a ligand or intermediate in transition-metal-catalyzed reactions. For example, in CO₂ reduction, it stabilizes nickel hydride pincer complexes, enhancing catalytic turnover. Optimize reaction conditions by:
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected peaks in NMR) may arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibria.
- Degradation : Conduct stability tests under controlled humidity/light.
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Complementary techniques like X-ray crystallography or DFT calculations resolve ambiguities .
Q. What experimental strategies are effective for studying this compound’s role in multi-step organic syntheses?
- Mechanistic probes : Introduce isotopic labeling (e.g., ¹³C-formyl group) to track reaction pathways.
- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation.
- Byproduct analysis : Employ HPLC-MS to identify side products (e.g., benzylamine derivatives) .
Q. How can degradation pathways of this compound be analyzed under varying conditions?
- Accelerated stability testing : Expose samples to UV light (254 nm) or elevated temperatures (40–60°C).
- Analytical tools : LC-MS/MS to detect degradation products (e.g., dibenzylamine, formic acid).
- Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf life .
Q. What methodologies validate this compound as an analytical reference standard?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
